molecular formula C18H34O2 B13743254 Elaidic-18-13c acid

Elaidic-18-13c acid

Cat. No.: B13743254
M. Wt: 283.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-PMWCXAOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Elaidic-18-13c acid can be synthesized through the hydrogenation of polyunsaturated fatty acids. This process involves the partial hydrogenation of vegetable oils, where the cis double bonds of unsaturated fatty acids are converted to trans double bonds in the presence of a metal catalyst such as nickel . The reaction conditions typically include high temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

Industrially, this compound is produced through the hydrogenation of vegetable oils. This process is carried out in large reactors where the oils are treated with hydrogen gas in the presence of a metal catalyst. The hydrogenation process is carefully controlled to achieve the desired level of saturation and trans configuration .

Chemical Reactions Analysis

Types of Reactions

Elaidic-18-13c acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form peroxides and other oxidative products. This reaction is typically carried out in the presence of oxygen or other oxidizing agents.

    Reduction: The compound can be reduced to form saturated fatty acids. This reaction involves the addition of hydrogen atoms to the double bond, converting it to a single bond.

    Substitution: this compound can undergo substitution reactions where the hydrogen atoms on the carbon chain are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is commonly used.

    Substitution: Halogens, acids, and bases are often used as reagents for substitution reactions.

Major Products Formed

    Oxidation: Peroxides, aldehydes, and ketones.

    Reduction: Stearic acid (a saturated fatty acid).

    Substitution: Halogenated fatty acids, esters, and other substituted derivatives.

Scientific Research Applications

Elaidic-18-13c acid has various scientific research applications across different fields:

Comparison with Similar Compounds

Elaidic-18-13c acid is often compared with other similar fatty acids, such as:

    Oleic Acid: The cis isomer of elaidic acid, which has a cis double bond configuration. Unlike elaidic acid, oleic acid is considered beneficial for health.

    Linoleic Acid: A polyunsaturated fatty acid with two cis double bonds. It is essential for human health and has different metabolic effects compared to elaidic acid.

    Stearic Acid: A saturated fatty acid with no double bonds.

This compound is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis counterparts. This trans configuration is associated with adverse health effects, making it a compound of interest in nutritional and medical research .

Properties

Molecular Formula

C18H34O2

Molecular Weight

283.5 g/mol

IUPAC Name

(E)-(113C)octadec-9-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i18+1

InChI Key

ZQPPMHVWECSIRJ-PMWCXAOQSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCC[13C](=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.